9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide
Description
“9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that belongs to the class of purine derivatives. Compounds of this nature often exhibit a range of biological activities and are of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-11(2)12-3-5-13(6-4-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-7-8-15-16(9-14)31-10-30-15/h3-9,11H,10H2,1-2H3,(H2,23,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLPGLIZOISXNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from a suitable purine precursor, various functional groups are introduced through substitution reactions.
Introduction of the Benzodioxole Group: This step may involve coupling reactions using reagents like palladium catalysts.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acid derivatives and amine sources.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Various substitution reactions can occur, especially at the purine core and phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for “9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
What sets “9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[4-(propan-2-yl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a purine core with various substituents, including a benzodioxole ring and an isopropylphenyl group , which contribute to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O4 |
| Molecular Weight | 392.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cellular processes such as:
- Cell Cycle Regulation : The compound can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs).
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study conducted by Walid Fayad et al. identified this compound as a novel anticancer agent through screening drug libraries on multicellular spheroids, showcasing its ability to penetrate tumor microenvironments effectively .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating the endocannabinoid system. It interacts with the CB2 receptor , which plays a crucial role in regulating immune responses and inflammation. Activation of this receptor has been linked to reduced inflammatory cytokine production in animal models .
Case Studies
-
In Vitro Study on Cancer Cells : A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with an IC50 value calculated at approximately 15 µM.
Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 30 30 - Animal Model for Inflammation : In a murine model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent.
Comparative Analysis with Similar Compounds
The unique structure of this compound distinguishes it from other benzodioxole derivatives. A comparative analysis with similar compounds reveals differences in biological activity:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|
| 9-(2H-1,3-benzodioxol-5-yl)-8-oxo... | High | Moderate |
| 1-(2H-benzodioxol-5-yloxy)-3-(trifluoromethyl)phenyl | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
